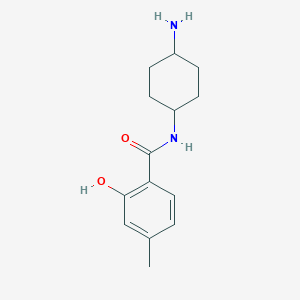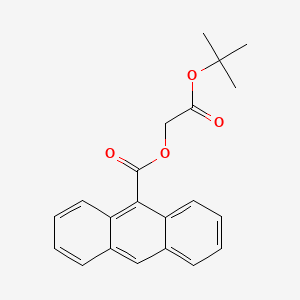![molecular formula C16H18ClNO2S B14229928 Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- CAS No. 827026-79-9](/img/structure/B14229928.png)
Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(chloromethyl)-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against carbonic anhydrase.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that the enzyme regulates. This inhibition can lead to various therapeutic effects, such as reducing the growth of cancer cells or preventing bacterial proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: The parent compound, known for its enzyme inhibitory properties.
N-Butyl-Benzenesulfonamide: Another derivative with similar applications but different structural features.
N-(Thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.
Uniqueness
Its unique structure allows for specific interactions with enzyme active sites, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
827026-79-9 |
|---|---|
Molekularformel |
C16H18ClNO2S |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
N-(1-chloro-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-13-7-9-16(10-8-13)21(19,20)18-15(12-17)11-14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3 |
InChI-Schlüssel |
IXGIONYGEYPFOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
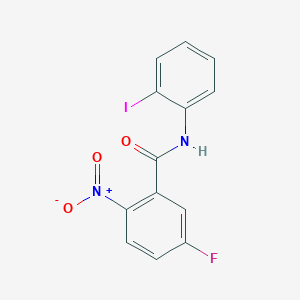
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
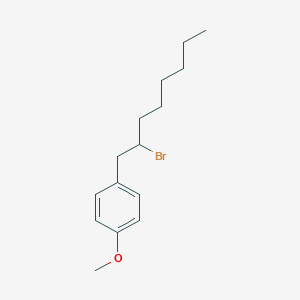

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)

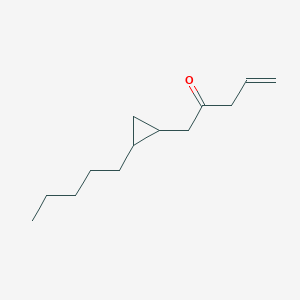
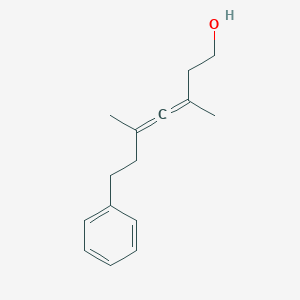
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
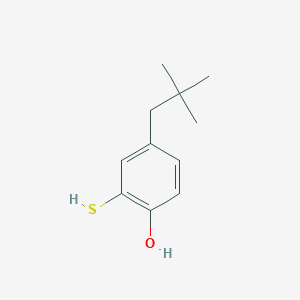
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
